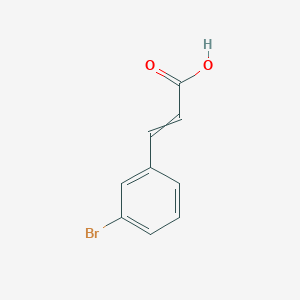

3-(3-Bromophenyl)prop-2-enoic acid

Description

Context within Organic Synthesis Research

In the field of organic synthesis, (E)-3-(3-Bromophenyl)prop-2-enoic acid serves as a valuable building block. The presence of multiple functional groups—the carboxylic acid, the alkene, and the aryl bromide—provides several reaction sites. This versatility allows for its use in the construction of more complex molecules. For instance, the bromine atom can participate in various cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid and alkene functionalities can undergo a wide range of transformations common to these groups.

Significance of α,β-Unsaturated Carboxylic Acids in Chemical Science

α,β-Unsaturated carboxylic acids are a significant class of compounds in chemical science due to their diverse reactivity and presence in numerous biologically active molecules and industrial products. google.combritannica.com Their conjugated system, involving the carbonyl group and the carbon-carbon double bond, leads to unique electronic properties and reaction pathways. ncert.nic.in These compounds are precursors for the synthesis of a wide array of other molecules, including esters, amides, and various heterocyclic structures. google.comnih.gov They can undergo addition reactions at the double bond, often in a conjugate fashion, and the carboxylic acid group can be readily converted to other functional groups. britannica.com This reactivity makes them essential intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals. google.com

Overview of Current Research Landscape Pertaining to (E)-3-(3-Bromophenyl)prop-2-enoic Acid

Current research involving (E)-3-(3-Bromophenyl)prop-2-enoic acid and its derivatives often focuses on their utility as precursors in the synthesis of novel heterocyclic compounds. researchgate.netsapub.org For example, derivatives of this acid have been used to create complex structures like pyrimidine (B1678525) thiones, pyranes, and pyridines. researchgate.netsapub.org The reactivity of the α,β-unsaturated system is exploited in Michael addition reactions to build more elaborate molecular frameworks. researchgate.netsapub.org Furthermore, the bromo-substituent on the phenyl ring makes it a key starting material for creating bifunctional molecules that can be further modified, for instance, in the synthesis of phenylcoumarins, which are important in natural product synthesis. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUSDCFQUBPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32862-97-8 | |

| Record name | 3-(3-Bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32862-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for E 3 3 Bromophenyl Prop 2 Enoic Acid

Classical Synthetic Routes and Refinements

The preparation of cinnamic acids and their derivatives has traditionally been accomplished through several named reactions. The Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, is a primary method for synthesizing α,β-unsaturated aromatic acids like cinnamic acid. thepharmajournal.com For instance, benzaldehyde (B42025) can be condensed with acetic anhydride using sodium acetate (B1210297) as a base to yield cinnamic acid. thepharmajournal.com

Another classical approach is the Knoevenagel condensation , which typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. thepharmajournal.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and piperidine (B6355638) as a base, often leads to decarboxylation, directly yielding cinnamic acid derivatives. thepharmajournal.com This method has been successfully used to synthesize various substituted cinnamic acids. nih.gov

The Heck coupling reaction also provides a pathway to cinnamic acid derivatives. This palladium-catalyzed reaction couples an aryl halide with an alkene, such as the reaction between iodobenzene (B50100) and methyl acrylate. thepharmajournal.com

These classical methods, while foundational, sometimes suffer from drawbacks such as the use of harsh reaction conditions, long reaction times, and the generation of side products. thepharmajournal.com

Contemporary Approaches to Cinnamoyl Acid Synthesis

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for preparing cinnamic acid derivatives.

Wittig Olefination Strategies in Aqueous Media

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.org A significant advancement in this methodology is the use of aqueous media, which aligns with the principles of "green chemistry". researchgate.net

Researchers have demonstrated that Wittig reactions using stabilized ylides can be effectively carried out in water, often leading to the predominant formation of (E)-alkenes. nih.gov For the synthesis of cinnamic acids, a one-pot olefination-hydrolysis sequence has been developed. researchgate.net In this approach, benzaldehydes react with an alkoxycarbonylmethylidenetriphenylphosphorane in an aqueous sodium hydroxide (B78521) solution. The initially formed cinnamate (B1238496) ester is then hydrolyzed in situ to the corresponding cinnamic acid. researchgate.netresearchgate.net This method often allows for simple isolation of the product by filtration after acidification. researchgate.net

The following table summarizes the synthesis of various substituted cinnamic acids via a one-pot Wittig olefination-hydrolysis reaction in aqueous media. researchgate.net

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Cinnamic acid | 95 |

| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | 96 |

| 4-Methylbenzaldehyde | 4-Methylcinnamic acid | 92 |

| 3-Bromobenzaldehyde | 3-Bromocinnamic acid | 94 |

Multi-Component Reactions for Analogous Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. tcichemicals.com This approach is atom-economical and can rapidly generate molecular diversity. While not a direct synthesis of 3-(3-Bromophenyl)prop-2-enoic acid, MCRs have been employed to create structurally analogous compounds. For example, the Ugi four-component reaction (4CR) condenses an aldehyde, an amine, an isonitrile, and a carboxylic acid in one pot. tcichemicals.com Such strategies are valuable for creating libraries of cinnamic acid analogs for various applications. rsc.org

Stereoselective Synthesis of (E)-Isomers

The geometry of the double bond in cinnamic acid derivatives is crucial for their biological activity and physical properties. The (E)-isomer (trans) is often the desired stereoisomer.

The Wittig reaction with stabilized ylides, as mentioned earlier, generally favors the formation of the (E)-alkene. organic-chemistry.org This is a key advantage of this method for synthesizing (E)-3-(3-Bromophenyl)prop-2-enoic acid. The reaction proceeds through a four-membered oxaphosphetane intermediate, and the thermodynamic stability of the (E)-product drives the reaction towards its formation. libretexts.org

Another method that yields (E)-cinnamic acid derivatives involves the condensation of an aromatic aldehyde with methyl acetate in the presence of sodium metal and methanol, with toluene (B28343) as a co-solvent. thepharmajournal.com

The Knoevenagel condensation of a suitable aldehyde with a substituted phenylacetic acid, such as 4-bromophenylacetic acid, in the presence of acetic anhydride and triethylamine, has also been reported to produce (E)-isomers in high yields. mdpi.com

The physical properties of (2E)-3-(3-Bromophenyl)prop-2-enoic acid are well-documented.

| Property | Value |

| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enoic acid |

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| Melting Point | 177-179 °C |

| Boiling Point | 344.1 °C at 760 mmHg |

| Density | 1.607 g/cm³ |

Chemical Reactivity and Mechanistic Investigations of E 3 3 Bromophenyl Prop 2 Enoic Acid

Electrophilic and Nucleophilic Reaction Pathways

The electronic characteristics of (E)-3-(3-Bromophenyl)prop-2-enoic acid give rise to distinct electrophilic and nucleophilic reaction pathways. The electron-withdrawing nature of the carboxyl group and the bromine atom influences the reactivity of the entire molecule. numberanalytics.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of reactions. It can undergo typical transformations such as esterification, amide formation, and conversion to an acid chloride. fiveable.mekhanacademy.org

Esterification: In the presence of an alcohol and an acid catalyst, (E)-3-(3-Bromophenyl)prop-2-enoic acid can be converted to its corresponding ester. This Fischer esterification is a reversible nucleophilic acyl substitution reaction. fiveable.melibretexts.org

Amide Formation: Reaction with amines, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a better leaving group, yields the corresponding amide. Direct reaction is challenging as amines tend to deprotonate the carboxylic acid. khanacademy.orglibretexts.org

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride. This transformation proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride ion. khanacademy.orglibretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(3-bromophenyl)prop-2-en-1-ol. This reaction involves a double nucleophilic addition of hydride ions. fiveable.melibretexts.org

Electrophilic Behavior of the α,β-Unsaturated System

The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid makes the double bond susceptible to electrophilic attack. The electron-withdrawing effect of the carboxyl group, however, deactivates the double bond towards electrophiles compared to a simple alkene. pressbooks.pub Reactions with strong electrophiles can still occur, often requiring a catalyst. For instance, the addition of hydrogen halides like HBr can proceed, with the bromine atom adding to the α-carbon. doubtnut.com

Nucleophilic Attack Susceptibility of the α,β-Unsaturated System

The α,β-unsaturated system in (E)-3-(3-Bromophenyl)prop-2-enoic acid is a key feature that allows for nucleophilic addition reactions. wikipedia.org Due to resonance, the β-carbon atom possesses a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. jove.comlibretexts.orglibretexts.org This reactivity is termed vinylogous, where the influence of the carbonyl group is transmitted through the conjugated double bond. wikipedia.org

The molecule presents two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). jove.comlibretexts.org The preferred pathway often depends on the nature of the nucleophile. Weaker nucleophiles, such as amines, alcohols, and thiols, generally favor 1,4-addition. jove.comlibretexts.org

Role of the Bromine Substituent in Substitution and Elimination Reactions

The bromine atom on the phenyl ring is a moderately deactivating group for electrophilic aromatic substitution due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. libretexts.orgfiveable.me This deactivation makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. pressbooks.pub The bromine atom directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the presence of the deactivating prop-2-enoic acid group, which is a meta-director, further complicates the regioselectivity of such reactions. numberanalytics.com

The bromine atom can also participate in nucleophilic aromatic substitution reactions under specific and often harsh conditions, or it can be involved in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds at its position.

Addition Reactions

Michael Additions and Conjugate Additions

A significant class of reactions for (E)-3-(3-Bromophenyl)prop-2-enoic acid involves the addition of nucleophiles to the β-carbon of the α,β-unsaturated system. This type of reaction is known as a conjugate addition or Michael addition. wikipedia.orgmasterorganicchemistry.com

In a typical Michael addition, a soft nucleophile, such as an enolate, an amine, or a thiol, adds to the β-carbon. masterorganicchemistry.comresearchgate.net The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. jove.comlibretexts.org

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

| Enolates | α,β-Unsaturated aldehydes |

| Amines | α,β-Unsaturated ketones |

| Thiols | α,β-Unsaturated esters |

| Organocuprates (Gilman reagents) | α,β-Unsaturated nitriles |

| Cyanides | α,β-Unsaturated amides |

The conjugate addition of various nucleophiles to α,β-unsaturated carboxylic acids and their derivatives is a well-established method for carbon-carbon and carbon-heteroatom bond formation. pressbooks.pubnih.govnih.gov For example, the addition of amines leads to β-amino acids, and the addition of thiols (thia-Michael addition) results in β-thioether carboxylic acids. pressbooks.pubmdpi.com The reversibility of the thia-Michael addition has been noted, particularly in basic media. mdpi.com

Diels-Alder Reaction Potentials

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). nih.govresearchgate.net The reactivity of the dienophile is a critical factor in this reaction, and it is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. organic-chemistry.orgresearchgate.net

In (E)-3-(3-Bromophenyl)prop-2-enoic acid, the acrylic acid moiety serves as the dienophile. The double bond is activated by two electron-withdrawing groups: the carboxylic acid and the 3-bromophenyl group. The bromine atom, through its inductive effect, and the phenyl ring, through conjugation, both pull electron density away from the C=C double bond. This electronic feature lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene, which is a prerequisite for the reaction to proceed. researchgate.net

Studies on substituted cinnamic acids have shown that electron-withdrawing substituents on the phenyl ring increase the rate of the Diels-Alder reaction. For instance, the reactivity of cinnamic acid derivatives in reactions with cyclopentadiene (B3395910) increases in the order of p-methoxy < unsubstituted < p-chloro < p-nitro. morressier.com Based on this trend, the bromo-substituted phenyl group in (E)-3-(3-Bromophenyl)prop-2-enoic acid makes it a more reactive dienophile than unsubstituted cinnamic acid.

The reaction is expected to proceed with high stereoselectivity, following the endo rule, where the substituents on the dienophile orient themselves towards the developing diene bridge in the transition state. nih.gov While specific documented examples of (E)-3-(3-Bromophenyl)prop-2-enoic acid in Diels-Alder reactions are not prevalent in the reviewed literature, its electronic properties strongly support its potential as a competent dienophile for the synthesis of complex cyclic architectures. organic-chemistry.orgmorressier.com

Halogen-Mediated Coupling Reactions

The presence of a bromine atom on the phenyl ring makes (E)-3-(3-Bromophenyl)prop-2-enoic acid an excellent substrate for a variety of halogen-mediated cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling chemistry, forging a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. organic-chemistry.orglibretexts.org (E)-3-(3-Bromophenyl)prop-2-enoic acid, as an aryl bromide, is a suitable electrophilic partner for this transformation.

The catalytic cycle of the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the (E)-3-(3-bromophenyl)prop-2-enoic acid, forming a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups. The synthesis of various biaryl and poly-aryl compounds, including stilbene (B7821643) derivatives and terphenyls, relies heavily on this methodology. researchgate.netnih.govuni.lu For example, aryl bromides can be coupled with arylboronic acids to generate complex biaryl structures, a transformation directly applicable to (E)-3-(3-Bromophenyl)prop-2-enoic acid for the synthesis of novel polyphenyl derivatives. uni.luresearchgate.net

Below is a representative data table illustrating typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which would be analogous to reactions with (E)-3-(3-Bromophenyl)prop-2-enoic acid.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Conditions for Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 92 | mdpi.com |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | Ethanol (B145695)/H₂O | 75 | 95 | rsc.org |

| 3 | 1,4-Dibromo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₃PO₄ | Toluene (B28343) | RT | 92 | uni.lu |

| 4 | 4-Bromoacetophenone | (E)-2-Phenylethenylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) | t-Bu₃PHBF₄ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85 | researchgate.netmorressier.com |

Other Metal-Catalyzed Coupling Transformations

Beyond the Suzuki reaction, the aryl bromide moiety of (E)-3-(3-Bromophenyl)prop-2-enoic acid allows it to participate in a range of other important metal-catalyzed coupling reactions.

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes under palladium catalysis. libretexts.org (E)-3-(3-Bromophenyl)prop-2-enoic acid can be coupled with various alkenes to synthesize more complex stilbenoid and diarylethene structures. The reaction typically employs a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For instance, the coupling of aryl bromides with stilbene derivatives has been shown to produce trisubstituted olefins in good yields. researchgate.net A laboratory procedure has even been described for the reaction of bromoiodobenzene with acrylic acid, demonstrating the compatibility of the core components of our target molecule in a Heck-type transformation. odinity.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.org (E)-3-(3-Bromophenyl)prop-2-enoic acid can serve as the aryl halide component to produce arylalkyne derivatives. These products are valuable intermediates for pharmaceuticals and organic materials. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed, often requiring specific ligands or reaction conditions. nih.gov

Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative, often more economical, pathway for forming C-C, C-N, and C-O bonds. Recent advancements have demonstrated the utility of copper catalysis in coupling aryl bromides with various nucleophiles, sometimes without the need for a ligand. nih.govrsc.org For example, a copper-catalyzed, ligand-free intramolecular C-N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides—a derivative of our target compound—has been successfully used to synthesize (E)-3-arylideneindolin-2-ones. nih.govresearchgate.net Similarly, ligand-free copper(I) oxide has been shown to catalyze the coupling of aryl iodides with alkynes. organic-chemistry.org

The following table presents representative findings for these other coupling reactions, illustrating the potential synthetic routes accessible from (E)-3-(3-Bromophenyl)prop-2-enoic acid.

Interactive Data Table: Other Metal-Catalyzed Coupling Reactions with Aryl Bromides

| Entry | Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Heck | 4-Bromotoluene | trans-Stilbene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 140 | 88 | researchgate.net |

| 2 | Sonogashira (Cu-free) | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 90 | nih.gov |

| 3 | Sonogashira (Cu co-catalyst) | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | wikipedia.org |

| 4 | Cu-Catalyzed C-N Coupling (intramolecular) | (E)-2-(2-bromophenyl)-3-phenylacrylamide | - | CuI (20 mol%) | K₂CO₃ | DMSO | 110 | 95 | nih.gov |

Derivatization Strategies and Application in Organic Synthesis

Synthesis of Heterocyclic Compounds

The strategic application of 3-(3-Bromophenyl)prop-2-enoic acid and its analogs, such as 3-(4-Bromobenzoyl)prop-2-enoic acid, has been successfully demonstrated in the synthesis of numerous heterocyclic structures. researchgate.netsapub.org These reactions often proceed through Michael addition mechanisms, followed by intramolecular cyclization and dehydration or other condensation steps. researchgate.netsapub.org

The reactivity of the α,β-unsaturated keto-acid moiety is particularly well-suited for reactions with nitrogen-based nucleophiles, leading to a diverse array of nitrogen-containing heterocycles.

Substituted pyridines and pyridinones can be synthesized from β-aroylacrylic acids. The reaction of a compound like 3-(4-bromobenzoyl)prop-2-enoic acid with reagents containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297), yields highly functionalized pyridine (B92270) derivatives. researchgate.netsapub.org The process involves an initial Michael addition of the active methylene compound to the β-carbon of the acid, followed by cyclization incorporating the nitrogen from the ammonium acetate, and subsequent aromatization to form the pyridine ring. researchgate.netsapub.org This methodology provides access to both pyridin-2(1H)-one and 2-aminopyridine (B139424) scaffolds. researchgate.netsapub.org

Table 1: Synthesis of Pyridine and Pyridinone Derivatives

| Starting Material | Reagent | Product |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Ethyl Cyanoacetate / Ammonium Acetate | Ethyl 2-amino-4-carboxy-6-(4-bromophenyl)nicotinate |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Malononitrile / Ammonium Acetate | 2-Amino-3-cyano-4-carboxy-6-(4-bromophenyl)-3,4-dihydropyridine |

Data sourced from studies on 3-(4-bromobenzoyl)prop-2-enoic acid, a structural isomer of the title compound. researchgate.netsapub.org

The synthesis of pyrimidinethione derivatives is achieved through the reaction of the β-aroylacrylic acid with thiourea (B124793). researchgate.netsapub.org In a typical procedure, refluxing 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea in ethanol (B145695) leads to the formation of 6-(4-bromophenyl)-4-carboxy-1,2,3,4-tetrahydropyrimidine-2-thione. researchgate.netsapub.org The reaction proceeds via a Michael-type addition of the thiourea to the activated double bond, followed by an intramolecular cyclocondensation. The resulting tetrahydropyrimidine-2-thione structure incorporates the core elements of the starting materials into a stable heterocyclic ring. researchgate.netsapub.org

Table 2: Synthesis of Pyrimidinethione Derivatives

| Starting Material | Reagent | Product |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | 6-(4-Bromophenyl)-4-carboxy-1,2,3,4-tetrahydropyrimidine-2-thione |

Data sourced from studies on 3-(4-bromobenzoyl)prop-2-enoic acid, a structural isomer of the title compound. researchgate.netsapub.org

Phthalazinone derivatives can be synthesized from β-aroylacrylic acids in a multi-step sequence. First, the acid undergoes a Michael addition reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a base such as sodium methoxide. sapub.org This step forms a substituted cyclohexenone derivative. sapub.org Subsequent treatment of this cyclohexenone intermediate with hydrazine (B178648) hydrate (B1144303) results in the formation of a 1(2H)-phthalazinone derivative. sapub.org The reaction involves condensation with the more reactive acetyl carbonyl group, followed by ring closure and aromatization. sapub.org

Table 3: Synthesis of Phthalazinone Derivatives

| Intermediate | Reagent | Product |

| 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one | Hydrazine Hydrate | 7-(4-Bromophenyl)-4-carboxy-5-methyl-5,6-dihydro-1(2H)phthalazinone |

Data sourced from studies on 3-(4-bromobenzoyl)prop-2-enoic acid, a structural isomer of the title compound. sapub.org

The synthesis of imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole derivatives represents a potential application for this compound. A general synthetic route involves the initial formation of a 2-amino-1,3,4-thiadiazole (B1665364) ring. This can be achieved by reacting a carboxylic acid with thiosemicarbazide, often in the presence of a dehydrating agent like polyphosphate ester or phosphorus oxychloride. researchgate.netencyclopedia.pub The resulting 2-amino-5-substituted-1,3,4-thiadiazole can then be reacted with an α-haloketone, such as a phenacyl bromide, in a subsequent step. researchgate.net This second reaction constructs the fused imidazole (B134444) ring through cyclocondensation, yielding the final imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole core. researchgate.net Applying this logic, this compound could serve as the carboxylic acid precursor to generate the initial thiadiazole intermediate.

Table 4: Plausible Synthetic Route to Imidazolo-thiadiazole Derivatives

| Step | Precursor | Reagent(s) | Intermediate/Product |

| 1 | This compound | Thiosemicarbazide / Dehydrating Agent | 2-Amino-5-[2-(3-bromophenyl)ethenyl]-1,3,4-thiadiazole (Hypothetical) |

| 2 | Above Thiadiazole | α-Haloketone (e.g., phenacyl bromide) | 6-Aryl-2-[2-(3-bromophenyl)ethenyl]imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole (Hypothetical) |

This table outlines a potential synthetic pathway based on established methods for imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole synthesis. researchgate.netencyclopedia.pub

The heterocyclic derivatives obtained from this compound can serve as versatile building blocks for more complex fused ring systems. For instance, the 2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)-3,4-dihydropyridine, synthesized as shown in section 4.1.1.1, is a key intermediate for preparing fused pyrido[2,3-d]pyrimidines and pyridazino-pyrimidines. researchgate.netsapub.org Reacting this dihydropyridine (B1217469) with formamide (B127407) or its equivalent can lead to the formation of the fused pyrimidine (B1678525) ring, resulting in a pyrido[2,3-d]pyrimidin-4(3H)-one structure. sapub.org This demonstrates the utility of the initial pyridine synthesis in accessing more complex and medicinally relevant scaffolds. researchgate.netsapub.org

Table 5: Synthesis of Fused Pyrido-pyrimidine Systems

| Starting Intermediate | Reagent | Product |

| 2-Amino-3-cyano-4-carboxy-6-(4-bromophenyl)-3,4-dihydropyridine | Formamide | 5-(4-Bromophenyl)-7-carboxy-8-cyano-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyrimidin-4-one |

Data sourced from studies on derivatives of 3-(4-bromobenzoyl)prop-2-enoic acid. sapub.org

Oxygen-Containing Heterocycles

Pyrans and furanones are common structural motifs in numerous natural products and biologically active compounds. The synthesis of these oxygen-containing heterocycles can be approached using this compound as a key building block.

The reaction of a related compound, 3-(4-bromobenzoyl)prop-2-enoic acid, with various reagents has been shown to produce pyran derivatives, indicating that the bromophenylpropenoic acid scaffold is amenable to such transformations. researchgate.net A likely strategy for the synthesis of a pyran derivative from this compound would involve its reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in the presence of a base. This reaction would proceed through a Michael addition followed by an intramolecular cyclization and dehydration.

Furanones, particularly 3(2H)-furanones, can be synthesized through various methods, often involving the cyclization of substituted acrylic acids or their derivatives. nih.govorganic-chemistry.orgrsc.org A potential pathway to a furanone derivative from this compound could involve an initial α-halogenation or α-hydroxylation, followed by intramolecular cyclization.

| Starting Material | Reagent | Product Class |

| This compound | 1,3-Dicarbonyl Compound | Pyran |

| This compound | Halogenating/Hydroxylating Agent | Furanone |

Oxiranes, or epoxides, are valuable synthetic intermediates due to the strain in their three-membered ring, which allows for a variety of ring-opening reactions. The epoxidation of the double bond in this compound would lead to the corresponding oxirane derivative. This transformation can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or through catalytic methods. researchgate.netquimicaorganica.orglibretexts.orgorganic-chemistry.org

The synthesis of a related oxirane, 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide, has been reported starting from 3-bromobenzaldehyde, which confirms the stability of the 3-bromophenyl substituted oxirane ring system. researchgate.net The direct epoxidation of this compound would yield 3-(3-bromophenyl)oxirane-2-carboxylic acid, a versatile intermediate for further synthetic manipulations.

| Starting Material | Reagent | Product |

| This compound | Peroxy Acid (e.g., m-CPBA) | 3-(3-bromophenyl)oxirane-2-carboxylic acid |

Sulfur-Containing Heterocycles

The incorporation of sulfur into heterocyclic systems often imparts unique biological and material properties. This compound can serve as a precursor for various sulfur-containing heterocycles.

For instance, reaction with Lawesson's reagent could potentially convert the carbonyl group of the carboxylic acid into a thiocarbonyl, which could then undergo further reactions. organic-chemistry.org A more common approach involves the reaction with a sulfur-containing binucleophile. For example, reaction with thiourea in the presence of a base could lead to the formation of a pyrimidine-2-thione derivative through a Michael addition followed by cyclization and dehydration. The existence of related compounds such as 1-(3-Bromophenyl)-2-thiourea further supports the feasibility of incorporating the 3-bromophenyl moiety into sulfur-containing structures. nih.govoakwoodchemical.com Other sulfur nucleophiles could also be employed to generate a variety of heterocyclic systems. arkat-usa.orgnih.govorganic-chemistry.org

| Starting Material | Reagent | Product Class |

| This compound | Thiourea | Pyrimidine-2-thione |

| This compound | Lawesson's Reagent | Thiocarbonyl derivative |

Formation of Amino Acid Analogues and Peptide Mimetics

Amino acid analogues and peptide mimetics are crucial in drug discovery and biomedical research. The carbon skeleton of this compound is well-suited for the synthesis of novel amino acid derivatives. nih.govresearchgate.netjst.go.jpnih.gov

Michael Adducts Leading to α-Amino Acids

The conjugate addition of a nitrogen nucleophile to the α,β-unsaturated system of this compound is a key step in the synthesis of β-amino acids. mdpi.comresearchgate.net However, the synthesis of α-amino acids requires a different strategy. One plausible approach involves the use of a chiral auxiliary to direct the stereoselective addition of a nitrogen source.

Alternatively, a well-established method is the phosphine-catalyzed Michael addition of an imine derived from an α-amino ester to an acrylate. mdpi.combeilstein-journals.org While this does not directly use this compound as the Michael acceptor, it highlights a general strategy for the synthesis of glutamic acid derivatives.

A more direct, albeit challenging, route to an α-amino acid from this compound could involve an asymmetric aminohydroxylation reaction, which would install both an amino and a hydroxyl group across the double bond. Subsequent oxidation of the hydroxyl group and removal of the resulting ketone would yield the desired α-amino acid. Another approach is the diastereoselective alkylation using a chiral oxazolidinone, which has been successful in the synthesis of 2-substituted-3-aminocarbonyl propionic acids. nih.gov

The successful synthesis of these amino acid analogues provides building blocks for the creation of novel peptides and peptidomimetics with potentially enhanced pharmacological properties.

| Reaction Type | Reagents | Product Class |

| Michael Addition | Amine | β-Amino Acid |

| Asymmetric Aminohydroxylation | Osmium catalyst, Chiral ligand, Nitrogen source | α-Amino-β-hydroxy Acid |

| Diastereoselective Alkylation | Chiral Oxazolidinone, Alkylating Agent | Substituted Propionic Acid |

Utility as Synthons for Unnatural Amino Acids

Unnatural amino acids (UAAs) are crucial components in peptidomimetics, drug discovery, and protein engineering. cambridgemedchemconsulting.com The scaffold of this compound serves as a valuable precursor for the synthesis of various UAAs, particularly β-amino acids.

One common strategy involves the addition of an amine to the α,β-unsaturated system. For instance, the conjugate addition of an amine nucleophile can lead to the formation of a β-amino acid derivative. The stereoselectivity of this addition can often be controlled through the use of chiral auxiliaries or catalysts.

Furthermore, the carboxylic acid can be converted to other functional groups that facilitate the introduction of an amino group. For example, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid can yield an isocyanate, which can then be hydrolyzed to the corresponding amine.

While direct enzymatic amination of this compound has not been extensively reported, the use of phenylalanine aminomutase (PAM) on similar cinnamic acid derivatives to produce β-amino acids suggests a potential biocatalytic route. chemrxiv.org

The following table summarizes potential strategies for the synthesis of unnatural amino acids from this compound based on established methodologies for related compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| Conjugate Addition | Amine nucleophile, base | β-Amino acid derivative |

| Curtius Rearrangement | 1. SOCl₂, 2. NaN₃, 3. Heat, 4. H₂O | β-Amino acid |

| Enzymatic Amination | Phenylalanine Aminomutase (potential) | β-Amino acid |

Complex Molecular Architectures through Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The trifunctional nature of this compound makes it an ideal substrate for designing such complex transformations.

For instance, a cascade sequence could be initiated by a Heck reaction at the aryl bromide position, followed by an intramolecular Michael addition of a nucleophile tethered to the newly introduced substituent onto the α,β-unsaturated system. This would rapidly generate polycyclic structures.

Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine to form a single product. organic-chemistry.orgwikipedia.orgtcichemicals.com While specific MCRs involving this compound are not extensively documented, its structural motifs are present in reactants for well-known MCRs like the Biginelli or Hantzsch reactions, suggesting its potential as a building block in the synthesis of diverse heterocyclic libraries. For example, a derivative of this compound could potentially participate in a cascade reaction involving an initial Michael addition followed by an intramolecular cyclization to construct complex heterocyclic scaffolds. beilstein-journals.org

The table below outlines a hypothetical cascade reaction involving this compound.

| Cascade Step | Reaction Type | Intermediate/Product |

| 1 | Heck Coupling | Arylated prop-2-enoic acid derivative |

| 2 | Intramolecular Michael Addition | Cyclic compound |

| 3 | Lactonization | Polycyclic lactone |

Development of Functionally Substituted Analogues

The development of functionally substituted analogues of this compound is a key area of research, driven by the desire to fine-tune its physicochemical and biological properties for various applications, including materials science and medicinal chemistry.

Substitution at the bromine position via cross-coupling reactions is a primary strategy for generating a vast library of analogues. For example, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems. nih.govnih.gov This allows for the systematic investigation of structure-activity relationships (SAR).

Modification of the carboxylic acid to amides and esters, as previously mentioned, also leads to important analogues. These derivatives can exhibit altered biological activities and pharmacokinetic profiles. For instance, cinnamamide (B152044) derivatives have been explored for their potential pharmacological activities. tcichemicals.com

Furthermore, bioisosteric replacement of the bromine atom with other functional groups can lead to analogues with improved properties. cambridgemedchemconsulting.com For example, replacing the bromine with a trifluoromethyl group or a different halogen can significantly impact the lipophilicity and electronic nature of the molecule, which can be crucial for its biological interactions.

The following table presents examples of functionally substituted analogues and the synthetic methods to obtain them.

| Analogue Type | Synthetic Method | Potential Application |

| Biaryl derivative | Suzuki-Miyaura Coupling | Medicinal Chemistry |

| Cinnamamide | Amide Coupling | Pharmacology |

| Trifluoromethyl analogue | Cross-coupling with CF₃ source | Agrochemicals, Pharmaceuticals |

| Heterocyclic derivative | Heck or Sonogashira Coupling | Materials Science |

Computational Chemistry and Theoretical Studies of E 3 3 Bromophenyl Prop 2 Enoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a microscopic understanding of the behavior of (E)-3-(3-Bromophenyl)prop-2-enoic acid, predicting its geometric and electronic features.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com This method is adept at providing a balance between accuracy and computational cost, making it suitable for molecules of this size. nih.gov For (E)-3-(3-Bromophenyl)prop-2-enoic acid, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G++(d,p), are used to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.govnih.gov

The optimization process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The results of such calculations for related chalcones and cinnamic acid derivatives have shown excellent agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the fact that theoretical calculations are performed on an isolated molecule in the gas phase, whereas experimental data reflects the solid state where intermolecular forces are at play. nih.gov

A typical optimized structure would confirm the trans or (E) configuration of the double bond and the planarity of the molecule, although some torsion might be observed in the orientation of the phenyl ring relative to the acrylic acid moiety.

Table 1: Representative Optimized Geometrical Parameters for a Cinnamic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C | 1.345 | C-C=C: 121.5 | O=C-C=C: -5.0 |

| C-C | 1.480 | C-C-O: 118.0 | C=C-C-C(phenyl): 178.0 |

| C=O | 1.223 | C-C-OH: 112.0 | |

| C-Br | 1.905 | ||

| C-O | 1.350 | ||

| O-H | 0.970 |

Note: This data is illustrative and based on typical values for similar compounds. Specific computational results for (E)-3-(3-Bromophenyl)prop-2-enoic acid would require a dedicated study.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO Distribution for Electrophilicity)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. thermofisher.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). matrix-fine-chemicals.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. matrix-fine-chemicals.comfishersci.ca Conversely, the LUMO is the innermost empty orbital and can accept electrons, thus its energy and spatial distribution indicate the molecule's electrophilicity. matrix-fine-chemicals.comfishersci.ca

For (E)-3-(3-Bromophenyl)prop-2-enoic acid, the HOMO is typically localized over the phenyl ring and the C=C double bond, indicating these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is often distributed over the carboxylic acid group and the acrylic double bond, highlighting the electrophilic nature of the carbonyl carbon and the β-carbon of the double bond.

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that signifies the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In related brominated chalcones, this energy gap has been calculated to be around 4.12 eV, suggesting significant charge transfer capabilities which are relevant for applications in optoelectronics. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Cinnamic Acid Derivative

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.7 |

| HOMO-LUMO Gap (ΔE) | 4.1 |

Note: These values are representative and derived from studies on similar molecules. nih.gov

Transition State Modeling and Activation Energy Barriers

Computational chemistry can model the pathway of a chemical reaction, identifying the high-energy transition state that connects reactants and products. ucsb.edu By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy (Ea) of the reaction can be calculated. This provides invaluable information about the reaction kinetics.

For reactions involving (E)-3-(3-Bromophenyl)prop-2-enoic acid, such as esterification or addition reactions across the double bond, transition state modeling can elucidate the reaction mechanism. For instance, in an esterification reaction, the calculations would model the approach of an alcohol to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of water. The energy difference between the reactants and the highest energy transition state would yield the activation energy barrier for the reaction.

QM/MM Approaches for Complex Reaction Systems

For reactions occurring in a complex environment, such as in a solvent or an enzyme active site, a full quantum mechanical treatment can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. This approach treats the chemically active part of the system (e.g., the substrate and the key residues in an enzyme's active site) with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is described using a less computationally demanding MM force field. While no specific QM/MM studies on (E)-3-(3-Bromophenyl)prop-2-enoic acid have been reported, this methodology would be the standard for investigating its interactions and reactions within a biological system.

Molecular Interactions and Crystal Lattice Dynamics

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which can be explored using computational techniques.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, and it partitions the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. nih.gov

For a molecule like (E)-3-(3-Bromophenyl)prop-2-enoic acid, Hirshfeld analysis would be expected to reveal several key interactions:

O-H···O Hydrogen Bonds: The carboxylic acid groups are likely to form strong hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The bromine atom can participate in halogen bonding (Br···O or Br···π interactions).

van der Waals Forces: A significant portion of the surface would be attributed to H···H, C···H, and Br···H contacts, which represent the weaker van der Waals forces. researchgate.net

The analysis can be further quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contacts. In similar brominated compounds, H···H contacts often account for the largest percentage of the Hirshfeld surface, followed by C···H/H···C and Br···H/H···Br interactions. researchgate.net

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Organic Compound

| Contact Type | Percentage Contribution (%) |

| H···H | 43.1 |

| C···H/H···C | 17.4 |

| Br···H/H···Br | 14.9 |

| C···C | 11.9 |

| O···H/H···O | 9.8 |

Note: This data is for a related bromochalcone and serves as an illustrative example. researchgate.net

Solvation Effects and pKa Prediction via Computational Methods

The acidity of a compound, quantified by its pKa value, is critically dependent on its interaction with the solvent. Computational methods provide a means to predict pKa by calculating the Gibbs free energy change of the deprotonation reaction in a solvent environment. mdpi.com

A common approach involves a thermodynamic cycle that separates the free energy of dissociation in solution into several components: the gas-phase acidity and the solvation free energies of the proton, the acid, and its conjugate base. bohrium.com Quantum chemical calculations, such as DFT, are employed to determine the gas-phase energies. mdpi.com

The significant challenge lies in accurately modeling the solvation effects. Implicit solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. mdpi.comresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule. mdpi.combohrium.com For higher accuracy, hybrid models incorporating a few explicit solvent molecules in the first solvation shell along with the continuum model can be employed. researchgate.net The choice of the theoretical level (functional and basis set), the cavitation method, and the standard state corrections are all critical for achieving reliable pKa predictions that correlate well with experimental values. diva-portal.orgchemrxiv.org

Table 3: Key Computational Parameters for pKa Prediction

| Parameter | Description | Common Methods/Models |

| Gas-Phase Energy | Calculation of electronic energy of the acid and conjugate base. | DFT (e.g., B3LYP, M06-2X), Ab initio methods mdpi.com |

| Solvation Model | Accounts for the effect of the solvent on the solute. | Implicit: PCM, SMD; Explicit: QM/MM, Cluster-continuum bohrium.comresearchgate.net |

| Thermodynamic Cycle | A theoretical pathway to calculate the free energy of dissociation. | Direct method, Isodesmic method diva-portal.org |

| Proton Solvation Energy | The free energy change of solvating a proton; often an empirical value. | Experimental or high-level computational data |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For 3-(3-Bromophenyl)prop-2-enoic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a comprehensive understanding of its structure.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum is characterized by signals in the aromatic, vinylic, and carboxylic acid regions.

The two vinylic protons (H-α and H-β) of the prop-2-enoic acid moiety are diastereotopic and appear as distinct doublets due to coupling with each other. The large coupling constant (J value, typically around 15-16 Hz) for these protons is indicative of a trans configuration of the double bond. The H-β proton, being closer to the aromatic ring, is generally observed at a lower field (more deshielded) compared to the H-α proton, which is adjacent to the carbonyl group.

The protons on the 3-bromophenyl ring give rise to a complex multiplet pattern in the aromatic region of the spectrum. The substitution pattern dictates the chemical shifts and coupling patterns. The proton situated between the two bromine atoms and the carboxyl group is expected to be the most deshielded.

The carboxylic acid proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~6.5 | Doublet | ~16.0 |

| H-β | ~7.6 | Doublet | ~16.0 |

| Aromatic-H | ~7.3-7.9 | Multiplet | - |

| -COOH | >10 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the carboxylic acid is typically found at the most downfield position in the spectrum, usually in the range of 165-175 ppm. The two sp²-hybridized carbons of the vinylic group appear in the 115-150 ppm region. The carbon atom directly bonded to the bromine atom (C-Br) on the aromatic ring will have its chemical shift influenced by the heavy atom effect. The other aromatic carbons will appear in the typical aromatic region of approximately 120-140 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-α | ~120 |

| C-β | ~143 |

| Aromatic C-Br | ~123 |

| Aromatic C-H | ~128-137 |

| Aromatic C (quaternary) | ~136 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the complete and unambiguous assignment of all proton and carbon signals.

A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a strong cross-peak would be observed between the H-α and H-β vinylic protons, confirming their direct coupling. Additionally, correlations between adjacent protons on the bromophenyl ring would help to delineate the substitution pattern and assign the individual aromatic proton signals.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub This technique would definitively link each vinylic and aromatic proton to its corresponding carbon atom, confirming the assignments made from the 1D spectra. For example, the proton signal assigned as H-α would show a cross-peak with the carbon signal assigned as C-α. This method is particularly useful for distinguishing between the various CH carbons in the aromatic ring. pressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. docbrown.info The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond. nist.gov

The carboxylic acid functional group gives rise to two prominent and characteristic absorption bands.

O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules.

C=O Stretch: A strong, sharp absorption peak appears in the region of 1680-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. docbrown.info The conjugation of the carbonyl group with the carbon-carbon double bond and the aromatic ring can slightly lower this frequency compared to a saturated carboxylic acid.

The carbon-carbon double bond (C=C) of the prop-2-enoic acid chain also produces a characteristic absorption band. This stretching vibration is typically observed in the region of 1625-1640 cm⁻¹. docbrown.info The intensity of this peak is usually medium to strong. The trans-substitution pattern of the double bond is also associated with a strong out-of-plane C-H bending vibration in the 960-980 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Alkene | C=C Stretch | 1625-1640 | Medium |

| Alkene (trans) | C-H Out-of-plane bend | 960-980 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of this compound. The nominal molecular weight of this compound, derived from its chemical formula C₉H₇BrO₂, is approximately 227.06 g/mol molbase.com. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for cinnamic acid derivatives and aryl halides include:

Loss of the carboxyl group (-COOH): A significant fragment may appear at M-45, resulting from the cleavage of the carboxylic acid moiety.

Loss of a bromine atom (-Br): Cleavage of the carbon-bromine bond would lead to a fragment at M-79/M-81.

Decarboxylation followed by loss of acetylene: This can lead to further fragmentation of the phenyl ring structure.

A plausible fragmentation pattern is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Notes |

| [C₉H₇BrO₂]⁺ | Molecular Ion | 227/229 | Exhibits the characteristic bromine isotope pattern. |

| [C₈H₆Br]⁺ | M - COOH | 181/183 | Resulting from the loss of the carboxylic acid group. |

| [C₉H₇O₂]⁺ | M - Br | 147 | Resulting from the loss of the bromine atom. |

| [C₆H₄Br]⁺ | 155/157 | Phenyl-bromo fragment. | |

| [C₆H₅]⁺ | 77 | Phenyl fragment after loss of bromine and side chain. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. Techniques like Orbitrap HRMS are particularly effective in separating different isotopologues and minimizing isobaric interferences, enhancing the reliability of the analysis nih.gov. For this compound, HRMS would distinguish between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

The precise theoretical masses are:

C₉H₇⁷⁹BrO₂: 225.9629 u

C₉H₇⁸¹BrO₂: 227.9609 u

By comparing the experimentally measured mass to the theoretical values, the elemental formula C₉H₇BrO₂ can be confirmed with high confidence, ruling out other possible formulas with the same nominal mass.

The presence of a halogen atom like bromine is readily identified in a mass spectrum due to its distinct natural isotopic abundance. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance ratio (specifically, 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br) libretexts.org.

This results in a characteristic pattern for any bromine-containing ion in the mass spectrum:

A molecular ion peak (M⁺) corresponding to the molecule containing the ⁷⁹Br isotope.

A second peak (M+2) of nearly equal intensity, corresponding to the molecule containing the ⁸¹Br isotope libretexts.org.

This "doublet" of peaks, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1, is a definitive signature for the presence of a single bromine atom in the molecule libretexts.org. This technique, often part of compound-specific isotope analysis (CSIA), is crucial for identifying and tracing brominated organic compounds tandfonline.compublish.csiro.au.

| Isotope | Natural Abundance (%) | Resulting Peak | Relative Intensity |

| ⁷⁹Br | 50.69 | M | ~100 |

| ⁸¹Br | 49.31 | M+2 | ~98 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the unambiguous determination of the molecular structure nih.gov. For this compound, this analysis would reveal key conformational features:

Planarity: The propenoic acid side chain (-CH=CH-COOH) is expected to be largely planar. The analysis would determine the torsion angle between the phenyl ring and this side chain.

Stereochemistry: The double bond in the propenoic acid moiety is typically in the more stable trans (E) configuration. XRD confirms this stereochemistry definitively.

Bond Parameters: Precise measurements of bond lengths and angles within the molecule, including the C-Br, C=C, and C=O bonds, are obtained.

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of a related complex containing the 3-(3-bromophenyl) moiety yielded the following crystallographic data, illustrating the type of information obtained researchgate.net.

| Parameter | Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1760 (5) |

| b (Å) | 17.5652 (19) |

| c (Å) | 21.734 (2) |

| β (°) | 94.690 (3) |

| Volume (ų) | 1969.3 (3) |

| Z | 4 |

The study of crystal packing reveals how individual molecules of this compound interact with each other in the solid state. These non-covalent interactions govern the material's physical properties.

Hydrogen Bonding: As a carboxylic acid, the most significant intermolecular interaction is expected to be hydrogen bonding between the carboxyl groups of two adjacent molecules. This typically forms a centrosymmetric dimer, a common structural motif in crystalline carboxylic acids, including other cinnamic acid derivatives bris.ac.ukresearchgate.net.

Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π interactions), which can influence the crystal packing arrangement.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal, indicating the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H, Br···H) to the total crystal packing iucr.orgresearchgate.net.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

While established methods for synthesizing cinnamic acid derivatives, such as the Perkin, Knoevenagel, and Claisen-Schmidt condensations, are available, future research is geared towards developing more efficient, sustainable, and cost-effective synthetic routes to 3-(3-Bromophenyl)prop-2-enoic acid. A key area of exploration lies in the refinement of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.

Mechanochemical methods, which utilize mechanical force to initiate chemical reactions, are also emerging as a green alternative to traditional solvent-based syntheses. The application of ball-milling in Heck reactions has shown promise in reducing solvent waste and reaction times, a direction that could be highly beneficial for the synthesis of this compound.

Development of Catalytic Transformations Utilizing (E)-3-(3-Bromophenyl)prop-2-enoic Acid

The rich chemical functionality of (E)-3-(3-Bromophenyl)prop-2-enoic acid makes it a valuable substrate for various catalytic transformations, opening avenues for the synthesis of a diverse range of downstream products.

Asymmetric hydrogenation of the α,β-unsaturated double bond is a particularly promising area. This reaction would yield chiral 3-(3-bromophenyl)propanoic acid, a potentially valuable building block for pharmaceuticals and other biologically active molecules. Research in this domain will focus on the development of highly enantioselective catalysts, likely based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral ligands.

The double bond in the acrylic acid moiety also makes it a candidate for various cycloaddition reactions . For instance, [2+2] photocycloadditions could be employed to synthesize substituted cyclobutanes, while [3+2] cycloadditions with nitrones or other 1,3-dipoles could lead to the formation of five-membered heterocyclic rings. ambeed.com These reactions provide powerful tools for building molecular complexity and accessing novel scaffolds for drug discovery and materials science.

Furthermore, the bromine atom on the phenyl ring can participate in further cross-coupling reactions, allowing for the late-stage functionalization of the molecule. This provides a modular approach to creating a library of derivatives with diverse properties.

Advanced Structure-Reactivity Relationship Studies

A deeper understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational application in various fields. Future research will likely employ a combination of experimental and computational methods to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to other substituted cinnamic acids, can be extended to a series of 3-bromophenylprop-2-enoic acid derivatives. nih.gov By correlating structural parameters (such as electronic properties, steric factors, and hydrophobicity) with reactivity in specific reactions, predictive models can be developed. These models can guide the design of new derivatives with tailored reactivity for specific applications.

Computational chemistry will play a vital role in these studies. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict activation energies, and understand the influence of the bromo substituent on the electronic structure of the molecule. This theoretical insight, when combined with experimental data, will provide a comprehensive picture of the molecule's reactivity profile.

Potential in Advanced Materials Science and Polymer Chemistry

The unique chemical structure of this compound makes it an attractive building block for the development of advanced materials with tailored properties.

The presence of the photoreactive α,β-unsaturated carbonyl system suggests its potential use as a monomer in photopolymerization and as a photo-cross-linkable moiety in polymers. nih.gov Cinnamate-containing polymers are known to undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of cross-linked networks. This property can be exploited to create photoresists, negative-tone imaging materials, and other photolithographic applications. Future research could focus on synthesizing polymers and copolymers of 3-(3-bromophenyl)acrylate and investigating how the bromo substituent influences the photoreactivity and the properties of the resulting polymeric materials.

Furthermore, the carboxylic acid functionality allows this molecule to act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . nih.govnih.gov MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. By incorporating this compound as a linker, it may be possible to create MOFs with unique pore geometries and functionalities arising from the bromo-substituted phenyl ring. Research in this area would involve the synthesis and characterization of such MOFs and the evaluation of their performance in various applications.

Bio-inspired Synthetic Approaches and Pharmacophore Design

Nature often provides inspiration for the design of novel molecules with specific biological activities. Bio-inspired synthetic approaches and pharmacophore modeling are powerful tools for leveraging the structural features of this compound in a biological context.

Bio-inspired synthetic strategies may involve mimicking enzymatic processes to carry out specific transformations on the molecule under mild conditions. For example, research could explore the use of engineered enzymes or enzyme mimics to catalyze the stereoselective functionalization of the double bond or the phenyl ring.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By developing pharmacophore models based on known active compounds with similar structural features to this compound, researchers can virtually screen for its potential biological targets. This approach can accelerate the discovery of new therapeutic applications for this compound and its derivatives. For instance, given the known biological activities of other cinnamic acid derivatives, this compound could be investigated for its potential as an antimicrobial, antioxidant, or anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.